REACTION_CXSMILES
|
[H-].[Na+].[H][H].F[C:6]1[CH:7]=[C:8]([CH2:17][C:18]([OH:20])=[O:19])[CH:9]=[C:10]([O:15][CH3:16])[C:11]=1[N+:12]([O-:14])=[O:13].[OH-].[Na+].S(=O)(=O)(O)O.[C:28](=O)(O)[O-].[Na+].[CH2:33]([OH:40])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>CO>[CH2:33]([O:40][C:6]1[CH:7]=[C:8]([CH2:17][C:18]([O:20][CH3:28])=[O:19])[CH:9]=[C:10]([O:15][CH3:16])[C:11]=1[N+:12]([O-:14])=[O:13])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1 |f:0.1,4.5,7.8|
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Name
|
|
Quantity
|
918 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
3-fluoro-5-methoxy-4-nitrophenylacetic acid
|
Quantity
|
2.63 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1[N+](=O)[O-])OC)CC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 50° C. for 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ether (200 ml)
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Type
|
ADDITION
|
Details
|
After addition of 1N HCl to the water layer
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent, whereby a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform (2×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column, whereby from chloroform eluate solutions
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=C(C1[N+](=O)[O-])OC)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.77 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |